Structural and Physicochemical Profiling of 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 268547-53-1)
Structural and Physicochemical Profiling of 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 268547-53-1)
An in-depth technical whitepaper on the structural properties, synthetic methodologies, and pharmacological applications of the privileged heterocyclic building block, 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine.
Executive Summary
In modern medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged pharmacophore" due to its bioisosteric relationship with indazoles and purines. This structural mimicry allows it to interact with a wide array of biological targets, including kinases and G-protein-coupled receptors (GPCRs)[1][2]. 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 268547-53-1) serves as a highly versatile, di-halogenated building block. The orthogonal reactivity of its bromine and chlorine substituents enables precise, site-specific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an indispensable intermediate for late-stage functionalization in drug discovery pipelines.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical boundaries of a building block is critical for predicting the pharmacokinetic trajectory of its downstream derivatives. The presence of the rigid fused-ring system limits rotatable bonds, thereby reducing the entropic penalty upon target binding.
Below is a consolidated summary of the quantitative physicochemical data for 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine[3][4][5]:
| Property | Value | Pharmacological Implication |
| CAS Number | 268547-53-1 | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C₇H₅BrClN₃ | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 246.49 g/mol | Low MW ensures downstream derivatives can remain within Lipinski's Rule of 5. |
| Exact Mass (Monoisotopic) | 244.935 g/mol | Critical for high-resolution LC-MS (HRMS) validation. |
| Topological Polar Surface Area | ~41.6 Ų | TPSA < 90 Ų suggests excellent potential for blood-brain barrier (BBB) penetration if unmodified. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the pyrazole (N-H) moiety. |
| Hydrogen Bond Acceptors (HBA) | 2 | Provided by the pyridine and pyrazole nitrogens. |
| Predicted Boiling Point | 373.4 ± 37.0 °C | Indicates high thermal stability; requires high-boiling solvents for thermal reactions. |
| Predicted Density | 1.857 ± 0.06 g/cm³ | High density characteristic of poly-halogenated heteroaromatics. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents oxidative degradation of the electron-rich pyrazole nitrogen. |
Synthetic Methodologies & Mechanistic Pathways
As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies not just on mixing reagents, but on controlling the kinetic and thermodynamic microenvironments of the reaction. The synthesis of 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is achieved through a controlled, two-stage protocol: an initial ring-closure followed by a regioselective electrophilic aromatic substitution[1].
Step-by-Step Protocol: Regioselective Synthesis
Stage 1: Diazotization and Intramolecular Cyclization
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Preparation: Dissolve 4-chloro-6-methylpyridin-3-amine (1.0 eq) in a mixture of concentrated HCl and water.
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Diazotization: Cool the reactor to 0–5 °C. Causality: Strict temperature control is mandatory. Exceeding 5 °C leads to the rapid decomposition of the diazonium salt into a phenol derivative, drastically reducing yield.
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Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete conversion to the diazonium intermediate.
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Cyclization: Adjust the pH to slightly basic using aqueous NaOH or NaOAc, and gently warm the solution. The diazonium species undergoes intramolecular cyclization with the adjacent methyl/chloro group (depending on the exact precursor design) to yield the 1H-pyrazolo[4,3-b]pyridine core.
Stage 2: Regioselective Bromination
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Solvent Selection: Dissolve the isolated 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF stabilizes the bromonium ion intermediate and enhances the electrophilicity of the brominating agent.
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Reagent Addition: Cool to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) in small portions. Causality: NBS provides a mild, controlled release of Br⁺. The C3 position of the pyrazole ring is the most electron-rich (highest HOMO coefficient), ensuring strict regioselectivity over the pyridine ring.
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Quenching: Stir at room temperature for 2 hours, then quench with ice water to precipitate the target compound. Filter and wash with cold water.
In-Process Quality Control (IPQC) & Self-Validation
To ensure scientific integrity, this protocol must be self-validating:
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TLC Monitoring: Use a 7:3 Hexane:Ethyl Acetate system. The brominated product will exhibit a higher Rf value than the unbrominated precursor due to decreased polarity.
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LC-MS Isotope Profiling: The mass spectrum must show a characteristic M : M+2 : M+4 isotope pattern at an approximate ratio of 100 : 130 : 31 . This specific distribution mathematically validates the presence of exactly one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) atom in the molecule.
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¹H-NMR Confirmation: The disappearance of the singlet proton signal at the C3 position (typically around δ 8.0 - 8.2 ppm) definitively confirms successful bromination at the desired site.
Regioselective synthesis workflow for 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine.
Applications in Drug Discovery: Target Modulation
The di-halogenated nature of 268547-53-1 allows medicinal chemists to perform sequential cross-coupling. The C3-bromine is typically more reactive towards oxidative addition by Palladium catalysts than the C7-chlorine. This allows for the installation of an aryl group at C3 via Suzuki coupling, followed by a subsequent Buchwald-Hartwig amination at C7.
Derivatives of the pyrazolo[4,3-b]pyridine class have shown profound efficacy as Cannabinoid Type-2 Receptor (CB2R) ligands [2]. Unlike CB1 receptors, CB2 receptors are primarily localized on immune cells. Agonism of the CB2 receptor by pyrazolo[4,3-b]pyridine derivatives triggers a Gi/o-coupled protein cascade, which inhibits adenylyl cyclase, lowers cAMP levels, and ultimately exerts potent anti-inflammatory and immunomodulatory effects without psychotropic liabilities.
Pharmacological signaling pathway of pyrazolo[4,3-b]pyridine-derived CB2 receptor agonists.
Conclusion
3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a highly functionalized, structurally rigid scaffold that offers immense value to the medicinal chemist's toolkit. By understanding its physicochemical boundaries and leveraging its orthogonal halogen reactivity, researchers can rapidly generate diverse compound libraries targeting complex GPCR and kinase networks.
References
- ChemicalBook.3-BROMO-7-CHLORO-5-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE Chemical Properties.
- BLDpharm.268547-53-1 | 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine.
- Guidechem.7-Bromo-4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine. (Utilized for comparative TPSA and monoisotopic mass modeling).
- National Institutes of Health (PMC).Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Royal Society of Chemistry (RSC).New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 268547-53-1|3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine|BLD Pharm [bldpharm.com]
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